molecular formula C21H19FN4O5S B11387133 1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387133
M. Wt: 458.5 g/mol
InChI Key: QCDRMVNPSDIPMP-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine sulfonyl group, and a dihydropyridazine carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorobenzene, morpholine, and various sulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PIPERIDINYL METHANONE
  • Phenyl boronic acid (PBA) containing BODIPY dyes

Uniqueness

1-(4-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19FN4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H19FN4O5S/c22-15-1-5-17(6-2-15)26-10-9-19(27)20(24-26)21(28)23-16-3-7-18(8-4-16)32(29,30)25-11-13-31-14-12-25/h1-10H,11-14H2,(H,23,28)

InChI Key

QCDRMVNPSDIPMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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